4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one
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Overview
Description
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through nucleophilic substitution, where the amine groups replace the chlorine atoms on the cyanuric chloride molecule.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A similar compound used in the synthesis of agrochemicals and surfactants.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Used as a catalyst in various organic reactions.
Uniqueness
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its dual amine substitution makes it versatile for various chemical transformations and applications in different fields.
Properties
CAS No. |
646068-78-2 |
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Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(diethylamino)-6-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H19N5O/c1-4-7-11-8-12-9(14-10(16)13-8)15(5-2)6-3/h4-7H2,1-3H3,(H2,11,12,13,14,16) |
InChI Key |
VUMXQHPFIVXMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=O)N1)N(CC)CC |
Origin of Product |
United States |
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